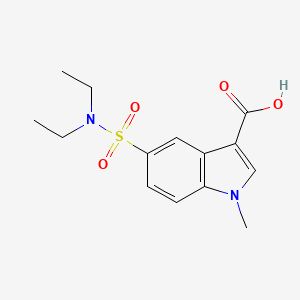
1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- is a derivative of indole, a heterocyclic compound that is widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under mild conditions, often with the aid of microwave irradiation to reduce reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions within the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)-: Similar structure but with dimethylamino group instead of diethylamino.
1H-Indole-3-carboxylic acid, 5-((methylamino)sulfonyl)-: Contains a methylamino group.
Uniqueness
1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to its analogs .
This detailed article provides a comprehensive overview of 1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
120729-97-7 |
|---|---|
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
5-(diethylsulfamoyl)-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4S/c1-4-16(5-2)21(19,20)10-6-7-13-11(8-10)12(14(17)18)9-15(13)3/h6-9H,4-5H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ACERAJYCCLKTDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

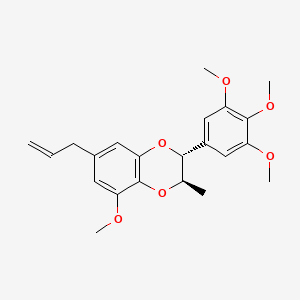
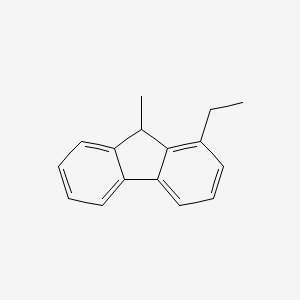

![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

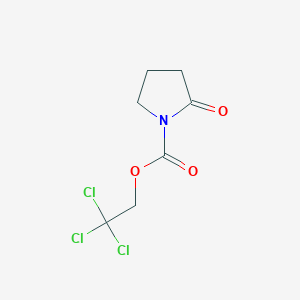

![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
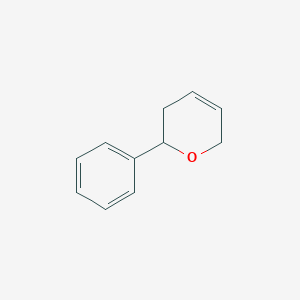

![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
